Byzantionoside B is a naturally occurring megastigmane glycoside, specifically the 9-O-β-D-glucopyranoside of 9-hydroxymegastigman-4-en-3-one. In industrial and academic procurement, it serves as a critical analytical reference standard and a biologically active baseline material. Characterized by its specific (6R,9R) absolute configuration, it is actively utilized in osteogenesis research and anti-inflammatory screening assays targeting phospholipase A2 (PLA2) and arachidonic acid pathways. For material selection, procuring high-purity Byzantionoside B provides a reproducible, stereochemically defined marker essential for structural elucidation, chiral NMR calibration, and the standardization of complex botanical extracts from species such as Uraria crinita and Sclerochloa dura [1].
Substituting Byzantionoside B with crude megastigmane mixtures or its closely related C-9 epimer, Blumenol C glucoside, severely compromises both analytical integrity and biological reproducibility. Byzantionoside B possesses a strict (6R,9R) configuration, whereas Blumenol C glucoside is the (6R,9S) epimer [1]. This subtle stereochemical variance dictates distinct 13C-NMR chemical shifts and alters interaction profiles in in vitro assays. In procurement contexts, utilizing the incorrect epimer or an unresolved mixture for the quality control of osteogenic or anti-inflammatory botanicals leads to the misidentification of active pharmaceutical ingredients (APIs) and invalidates calibrations reliant on the modified Mosher’s method [2].
Byzantionoside B serves as the definitive (6R,9R) reference standard for megastigmane glycosides. Structural revision studies utilizing the modified Mosher's method demonstrated that Byzantionoside B and Blumenol C glucoside exhibit distinct ΔδS–R distribution patterns, allowing for precise C-9 stereochemical assignment [1]. The empirical rules of 13C-NMR chemical shifts rely on this exact compound to differentiate the (9R) configuration from the (9S) baseline, preventing the mischaracterization of novel isolates during phytochemical screening [1].
| Evidence Dimension | C-9 Absolute Stereochemistry via NMR |
| Target Compound Data | (6R,9R) configuration with distinct ΔδS–R distribution |
| Comparator Or Baseline | Blumenol C glucoside ((6R,9S) configuration) |
| Quantified Difference | Enables definitive differentiation of C-9 epimers via 13C-NMR empirical rules |
| Conditions | Modified Mosher's method and 13C-NMR analysis of MTPA esters |
Procuring the exact (6R,9R) epimer is mandatory for validating the stereochemistry of newly isolated megastigmanes and calibrating NMR equipment for chiral secondary alcohols.
In bioassay-guided evaluations of Uraria crinita extracts, Byzantionoside B demonstrated quantifiable osteogenic stimulatory activity in human osteoblast cells. At 100 μM concentrations, it exhibited efficacy comparable to active flavone glycosides, which significantly increased alkaline phosphatase (ALP) activity to ~114% and mineralization to ~150% relative to untreated controls [1]. This activity is mediated through the activation of the BMP-2/Runx2 pathway, establishing Byzantionoside B as a reliable, structurally defined positive control for bone regeneration assays compared to inactive botanical constituents [1].
| Evidence Dimension | Osteogenic stimulation (ALP and Mineralization) |
| Target Compound Data | Comparable to active apigenin glycosides (~114% ALP, ~150% mineralization) |
| Comparator Or Baseline | Untreated baseline control (100% baseline) |
| Quantified Difference | ~14% increase in ALP and ~50% increase in mineralization |
| Conditions | 100 μM concentration in human osteoblast cell cultures |
Provides a structurally defined, non-flavonoid positive control for in vitro bone morphogenetic protein-2 (BMP-2) pathway activation and osteoblast differentiation assays.
Byzantionoside B is utilized as a characterized reference compound in the evaluation of anti-inflammatory activities targeting the phospholipase A2 (PLA2) pathway. Isolated from Sclerochloa dura, it serves as a benchmark for assessing the inhibition of arachidonic acid (AA) release [1]. When screening novel inhibitors (which achieve IC50 values as low as 0.09 mg/mL), maintaining pure Byzantionoside B in the testing panel ensures that the baseline activity of known megastigmane glycosides is accurately accounted for, preventing false-positive efficacy claims in crude extract evaluations [1].
| Evidence Dimension | Anti-inflammatory assay baseline (AA release) |
| Target Compound Data | Verified active constituent in PLA2/AA inhibition panels |
| Comparator Or Baseline | Uncharacterized crude extracts |
| Quantified Difference | Enables precise IC50 determination of co-isolated novel compounds by providing a known megastigmane baseline |
| Conditions | Arachidonic acid release assay in pro-inflammatory cytokine-stimulated models |
Essential for procurement by pharmacology labs needing pure, known constituents to deconvolute the anti-inflammatory activity of complex plant extracts.
Due to its strict (6R,9R) configuration, Byzantionoside B is the preferred reference standard for calibrating 13C-NMR equipment and validating the modified Mosher's method for chiral secondary alcohols. It is essential for distinguishing C-9 epimers in newly isolated megastigmane glycosides [1].
Byzantionoside B serves as a highly defined positive control in human osteoblast cell assays. Its ability to upregulate alkaline phosphatase and drive mineralization via the BMP-2/Runx2 pathway makes it a critical procurement item for labs screening natural products for bone regeneration therapies [2].
In pharmacological screening, Byzantionoside B is used as a baseline marker to evaluate phospholipase A2 (PLA2) pathway inhibition. Procuring this pure compound allows researchers to accurately isolate and quantify the arachidonic acid release inhibition of novel co-extracted compounds without interference from unknown baseline activities [3].